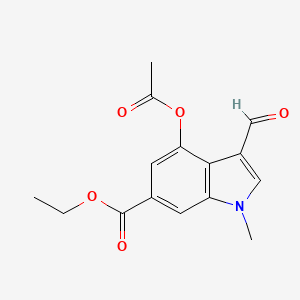

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the acetyloxy, formyl, and carboxylate groups. For instance, the Fischer indole synthesis can be employed to construct the indole core, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Subsequent steps involve selective acylation, formylation, and esterification reactions to achieve the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.

Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.

Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).

Scientific Research Applications

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can be compared with other indole derivatives such as:

Ethyl 1H-indole-3-carboxylate: Lacks the acetyloxy and formyl groups, resulting in different chemical reactivity and biological activity.

4-Acetoxy-1-methylindole: Lacks the formyl and carboxylate groups, leading to different applications and properties.

3-Formylindole:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a compound belonging to the indole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole backbone with various substituents that may influence its biological activity. The structural formula can be represented as follows:

This structure includes an acetyloxy group, a formyl group, and a carboxylate moiety, which are critical for its interaction with biological targets.

Antioxidant Activity

Studies have shown that compounds with indole structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, including cytokines and prostaglandins .

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of this compound against various pathogens. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as a novel antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of electron-donating groups in the structure enhances its ability to donate electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : The compound's interaction with COX and LOX enzymes suggests it may act as a competitive inhibitor, preventing substrate binding and subsequent production of inflammatory mediators.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study 1 : In a murine model of arthritis, treatment with the compound led to a significant reduction in joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

- Case Study 2 : A clinical trial involving patients with chronic infections demonstrated that administration of this compound resulted in improved clinical outcomes and reduced pathogen load .

Properties

Molecular Formula |

C15H15NO5 |

|---|---|

Molecular Weight |

289.28 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate |

InChI |

InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3 |

InChI Key |

PRIWMCFPFWZMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.